2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE
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Overview
Description
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE is a heterocyclic compound that features a pyridine ring substituted with a cyclopentyloxy group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE typically involves the nitration of pyridine derivatives followed by the introduction of the cyclopentyloxy group. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the cyclopentyloxy group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product formed is 2-Cyclopentyloxy-5-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Scientific Research Applications
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyloxy-3-nitro-pyridine
- 2-Cyclopentyloxy-4-nitro-pyridine
- 2-Cyclopentyloxy-6-nitro-pyridine
Uniqueness
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group at the 5-position, combined with the cyclopentyloxy group at the 2-position, imparts distinct properties compared to other nitropyridine derivatives .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopentyloxy-5-nitropyridine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)8-5-6-10(11-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
LHCWPFZOULXRST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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